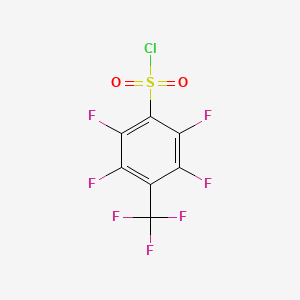

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride

CAS No.:

Cat. No.: VC16494612

Molecular Formula: C7ClF7O2S

Molecular Weight: 316.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7ClF7O2S |

|---|---|

| Molecular Weight | 316.58 g/mol |

| IUPAC Name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7ClF7O2S/c8-18(16,17)6-4(11)2(9)1(7(13,14)15)3(10)5(6)12 |

| Standard InChI Key | BJHMVNSSZQQRLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)C(F)(F)F |

Introduction

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a complex organic compound with a molecular formula of C7ClF7O2S. This compound is a derivative of benzene, featuring a sulfonyl chloride group, which is highly reactive and useful in various chemical syntheses. The presence of fluorine atoms and a trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Chemical Reactivity

The sulfonyl chloride group in this compound is highly reactive, making it suitable for nucleophilic substitution reactions. It can react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonic esters, and other derivatives.

Synthesis Methods

The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of the corresponding benzene derivative. This process requires careful control of reaction conditions to achieve high yields and purity.

Applications

-

Pharmaceuticals: Used as an intermediate in the synthesis of drugs that require fluorinated aromatic rings.

-

Agrochemicals: Can be used to synthesize compounds with herbicidal or insecticidal properties.

-

Specialty Chemicals: Employed in the production of fluoropolymers and other fluorinated materials.

Safety Precautions

-

Handle in a well-ventilated area with protective gear (gloves, goggles).

-

Avoid contact with moisture and incompatible substances.

Environmental Impact

The environmental impact of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride is significant due to its potential for persistence in the environment and bioaccumulation. Proper disposal and handling procedures are essential to mitigate these risks.

Research Findings

Recent research has focused on developing more efficient synthesis methods and exploring new applications for fluorinated compounds. The use of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride in organic synthesis highlights the importance of fluorine chemistry in modern materials science.

Data Table: Comparison of Fluorinated Benzenesulfonyl Chlorides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume